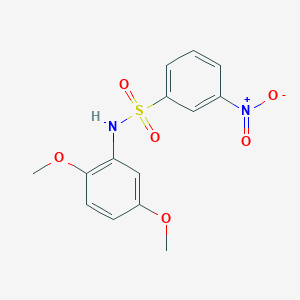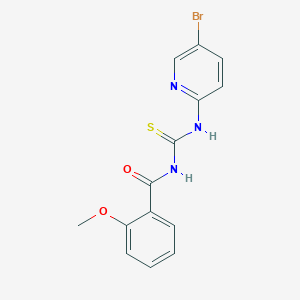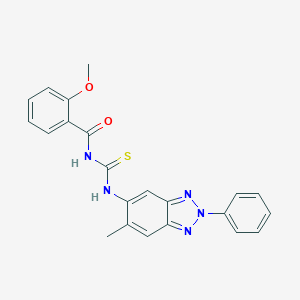
N-(2,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide is an organic compound characterized by the presence of a nitro group, a sulfonamide group, and two methoxy groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide typically involves the nitration of 2,5-dimethoxyaniline followed by sulfonation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring. The sulfonation step involves the reaction of the nitrated intermediate with chlorosulfonic acid or sulfur trioxide to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and methoxy groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of N-(2,5-dimethoxyphenyl)-3-aminobenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Potential formation of quinones or other oxidized derivatives.
Aplicaciones Científicas De Investigación
N-(2,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound may find use in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the nitro and sulfonamide groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe): A potent hallucinogen with a similar methoxy-substituted phenyl structure.
2,5-Dimethoxyphenethylamine (2C-H): A psychoactive compound with a simpler structure lacking the nitro and sulfonamide groups.
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): Another psychoactive compound with similar methoxy substitutions but different functional groups.
Uniqueness
N-(2,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide is unique due to the combination of its nitro, sulfonamide, and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups is less common in related compounds, making it a valuable target for research and development in various scientific fields.
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-21-11-6-7-14(22-2)13(9-11)15-23(19,20)12-5-3-4-10(8-12)16(17)18/h3-9,15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJGQRBHDJBSDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B410516.png)

![2-methoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B410519.png)

![2-methoxy-N-{[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B410522.png)

![N-(2-methoxybenzoyl)-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea](/img/structure/B410525.png)
![N-(2-methoxybenzoyl)-N'-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]thiourea](/img/structure/B410527.png)
![N-(2-methoxybenzoyl)-N'-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]thiourea](/img/structure/B410528.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-(2-methoxybenzoyl)thiourea](/img/structure/B410529.png)
![2-methoxy-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B410531.png)
![N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-methoxybenzamide](/img/structure/B410532.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-N'-(2-methoxybenzoyl)thiourea](/img/structure/B410534.png)
![2-methoxy-N-[[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide](/img/structure/B410535.png)
